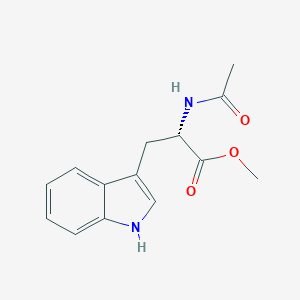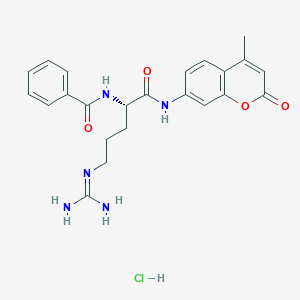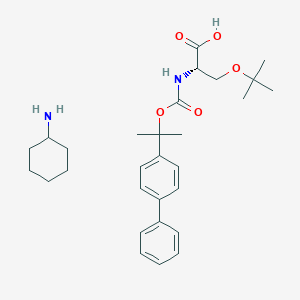
Methyl N-acetyl-L-tryptophanate
Übersicht
Beschreibung
Methyl N-acetyl-L-tryptophanate, also known as Ac-Trp-OMe or N-Acetyl-L-tryptophan Methyl Ester, is a chemical compound with the molecular formula C14H16N2O3 . It is a white to light yellow powder or crystal . It is used in peptide chemistry and pharmaceutical development .
Molecular Structure Analysis
The molecular weight of this compound is 260.29 . Its IUPAC name is methyl (2S)-2-(acetylamino)-3-(1H-indol-3-yl)propanoate .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 154.0 to 158.0 °C and a specific rotation of +12.0 to +16.0 degrees (C=1, methanol) .Wissenschaftliche Forschungsanwendungen
Protein and DNA Structure, Hydration, and Binding Studies : Jalkanen et al. (2006) used vibrational spectroscopy, including Raman scattering and Raman optical activity, to study protein and DNA structure, hydration, and the binding of ligands, drugs, and other molecules. This research utilized N-acetyl-L-tryptophan and related compounds to understand the structure, function, and electronic properties of these molecules in various environments (Jalkanen et al., 2006).
Analysis in Protein Amino Acid Composition : Edelhoch (1967) developed a method for determining tryptophan in proteins, which could be applied to study compounds like N-acetyl-L-tryptophan. This method was based on absorbance measurements and was significant for understanding protein amino acid compositions (Edelhoch, 1967).
Enzyme Activity Studies : Gal (1974) and Genet et al. (1994) studied enzymes related to the metabolism of tryptophan and its derivatives. Gal (1974) investigated cerebral tryptophan-2,3-dioxygenase and its induction in the rat brain, while Genet et al. (1994) focused on L-tryptophan 2',3'-oxidase from Chromobacterium violaceum, which catalyzes the alpha, beta-dehydrogenation of L-tryptophan derivatives (Gal, 1974), (Genet et al., 1994).
Spectroscopy for Structure and Conformation Analysis : Dian et al. (2002) used a combination of spectroscopic methods to study the infrared and ultraviolet spectra of single conformations of N-acetyl tryptophan amide and related compounds. This research provided insights into the molecular structure and conformation of these compounds (Dian et al., 2002).
Drug-Protein Interaction Studies : Conrad et al. (2009) evaluated indole-based probes, including N-acetyl-L-tryptophanamide, for high-throughput screening of drug binding to human serum albumin. This study highlights the potential application of N-acetyl-L-tryptophan derivatives in drug-protein interaction research (Conrad et al., 2009).
Wirkmechanismus
Target of Action
Methyl N-acetyl-L-tryptophanate, also known as AC-TRP-OME, is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives play a crucial role in protein synthesis and are involved in various biochemical pathways .
Mode of Action
It’s known that tryptophan derivatives can interact with various proteins and enzymes .
Biochemical Pathways
Tryptophan and its derivatives are involved in several biochemical pathways. They play a role in the synthesis of proteins and other bioactive compounds . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of AC-TRP-OME . For instance, the selectivity of tryptophan over tyrosine can be achieved by lowering the pH of the aqueous buffer . .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECNVJPYDPBAM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950962 | |
| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2824-57-9 | |
| Record name | N-Acetyltryptophan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Ac-Trp-OMe influence its interaction with α-chymotrypsin?
A: Research shows that Ac-Trp-OMe, a derivative of the natural amino acid tryptophan, exhibits specific interactions with the enzyme α-chymotrypsin. The aromatic indole ring of Ac-Trp-OMe plays a crucial role in binding to the hydrophobic pocket within the active site of the enzyme [, , ]. Modifications to the indole ring, such as the introduction of substituents, can significantly affect the binding affinity and reactivity of Ac-Trp-OMe towards α-chymotrypsin [, ].
Q2: What is the significance of studying Ac-Trp-OMe dimerization in the gas phase?
A: Studying the dimerization of Ac-Trp-OMe in the gas phase provides insights into the intrinsic forces driving the formation of secondary structures in peptides and proteins []. Research has shown that unlike similar systems containing the phenylalanine (Phe) chromophore, Ac-Trp-OMe does not form a β-sheet model system when dimerized. Instead, the presence of polar NH groups in the indole ring leads to the formation of hydrogen bonds between these groups and the C=O groups of the peptide backbone, resulting in a distinct minimum energy structure for the dimer []. This highlights the influence of side-chain polarity on peptide aggregation and structure.
Q3: How does Ac-Trp-OMe react with free radicals, and what does this tell us about its potential role in biological systems?
A: Ac-Trp-OMe reacts with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals, with a rate coefficient of 2.3 × 10^3 M-1 s-1 []. This reaction proceeds via radical hydrogen atom transfer (HAT) from the Cα position of Ac-Trp-OMe. Compared to tyrosine and methionine derivatives, Ac-Trp-OMe shows a moderate reaction rate with TEAOO•, suggesting that it could play a role in scavenging lipid peroxyl radicals in biological systems, albeit less efficiently than tyrosine [].
Q4: Are there any known instances of Ac-Trp-OMe undergoing unique chemical transformations catalyzed by enzymes?
A: Interestingly, research has revealed that the enzyme catalase I from Bacillus stearothermophilus, primarily known for its catalase activity, can catalyze a dioxygen-inserted indole-ring opening reaction using Ac-Trp-OMe as a substrate []. This reaction, similar to the activity of tryptophan 2,3-dioxygenase (TDO), highlights the potential of certain enzymes to catalyze unexpected transformations, expanding their known substrate scope and catalytic repertoire [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)











